N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S/c26-16(24-8-10-25(11-9-24)18-20-6-2-7-21-18)5-4-14-13-29-19(22-14)23-17(27)15-3-1-12-28-15/h1-3,6-7,12-13H,4-5,8-11H2,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQXERIHSKKEOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and survival.
Mode of Action
It’s likely that it interacts with its targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes it regulates.
Comparison with Similar Compounds
The compound’s structural uniqueness and functional diversity are highlighted through comparisons with analogs from the thiazole-carboxamide family. Key differentiating factors include substituent variations on the thiazole ring, carboxamide groups, and heterocyclic appendages. Below is a detailed analysis:
Thiazole Substituent Variations
- Target Compound : The 4-position of the thiazole is substituted with a 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl chain. This substituent introduces a ketone, a flexible propyl linker, and a piperazine-pyrimidine group, which may enhance solubility and target engagement through hydrogen bonding .
- 923121-43-1 (): Features a 2-((2,6-difluorobenzyl)amino)-2-oxoethyl group at the thiazole’s 4-position.
- 923139-08-6 (): Contains a 2-oxo-2-(p-tolylamino)ethyl group. The p-tolyl group introduces steric bulk, which may hinder binding to flat active sites (e.g., ATP pockets in kinases) .
- 923226-70-4 (): Substituted with a 2-((3-methoxybenzyl)amino)-2-oxoethyl group.
Carboxamide Group Diversity
- Target Compound : The furan-2-carboxamide group at the thiazole’s 2-position provides a planar, electron-rich heterocycle, favoring interactions with aromatic residues in binding pockets.
- 923121-43-1 (): Uses a pivalamide group, which is highly lipophilic and metabolically labile due to its tert-butyl moiety .
- 923139-08-6 (): Employs a cyclopropanecarboxamide , introducing strain and rigidity that may restrict conformational flexibility .
Physicochemical and Pharmacokinetic Implications
A hypothetical comparison of key properties based on structural analysis is provided below:
Key Observations :
- The target compound’s higher molecular weight and logP (vs. 923226-70-4) reflect the piperazine-pyrimidine group’s contribution to polarity and size.
- The furan-2-carboxamide group (target and 923226-70-4) likely enhances metabolic stability compared to pivalamide .
Q & A
Q. What are the key synthetic strategies for synthesizing N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)furan-2-carboxamide?
Answer: The synthesis typically involves multi-step reactions, including:
- Formation of the piperazine-pyrimidine core : Reacting 2-chloropyrimidine with piperazine under reflux conditions in a polar aprotic solvent (e.g., DMF) .
- Propionylation : Introducing the 3-oxopropyl chain via nucleophilic substitution or coupling reactions (e.g., using 3-bromopropionyl chloride) .
- Thiazole ring formation : Cyclizing a thiourea intermediate with α-bromo ketones under basic conditions .
- Furan-2-carboxamide coupling : Amide bond formation between the thiazole amine and furan-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) .
Optimization : Reaction yields (e.g., 40–85%) depend on temperature control (60–100°C), solvent choice (e.g., THF for coupling steps), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole, furan, and piperazine rings. For example, pyrimidine protons appear as doublets near δ 8.5–9.0 ppm, while furan protons resonate at δ 6.5–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁N₆O₃S: 425.1395) .
- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation using programs like the CCP4 suite (e.g., space group P2₁2₁2₁) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis of the piperazine-thiazole core?
Answer:
- Solvent Selection : Use DMF for piperazine-pyrimidine coupling (reflux, 12 hours, 70–80% yield) .
- Catalysts : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl halides .
- Temperature Control : Maintain 0–5°C during thiourea cyclization to minimize side-product formation .
- Purification : Gradient elution (hexane/EtOAc) on silica gel improves purity (>95%) .
Data Table :
| Step | Yield (%) | Key Parameters | Reference |
|---|---|---|---|
| Piperazine-pyrimidine | 70–80 | DMF, reflux, 12 h | |
| Thiazole cyclization | 60–75 | α-bromo ketone, K₂CO₃, RT | |
| Amide coupling | 40–85 | EDCI/HOBt, THF, 0°C → RT |
Q. What computational methods assist in elucidating the compound’s mechanism of action?
Answer:
- Quantum Chemical Calculations : Predict binding affinity to biological targets (e.g., kinases) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., ATP-binding pockets) .
- Molecular Dynamics (MD) : Simulates ligand-receptor stability (50 ns trajectories in GROMACS) to validate docking results .
Case Study : Docking scores (ΔG = -9.2 kcal/mol) suggest strong binding to PI3Kα, aligning with observed anticancer activity in vitro .
Q. How can discrepancies in biological activity data across studies be resolved?
Answer:
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay, 48-hour incubation) .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain variability in IC₅₀ values .
- Counter-Screening : Test against off-target receptors (e.g., serotonin receptors) to rule out nonspecific effects .
Example : A study reporting IC₅₀ = 1.2 µM (vs. 8.5 µM in another) attributed differences to fetal bovine serum (FBS) concentration (10% vs. 2%) altering protein binding .
Q. What are the challenges in crystallizing this compound for structural analysis?
Answer:
- Solvent Selection : Slow evaporation from EtOH/water (7:3) produces diffraction-quality crystals .
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) require phase screening with the CCP4 suite .
- Hydration : Hygroscopicity necessitates anhydrous conditions during crystallization .
Data Table :
| Parameter | Condition | Outcome | Reference |
|---|---|---|---|
| Solvent System | EtOH/H₂O (7:3) | Needle-shaped crystals | |
| Space Group | P2₁2₁2₁ | Resolution: 0.98 Å | |
| Thermal Stability | 25°C, N₂ atmosphere | No decomposition in 72 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
